molecular formula C5HCl4FN2 B6312226 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine CAS No. 1858251-95-2

4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine

Cat. No.: B6312226
CAS No.: 1858251-95-2
M. Wt: 249.9 g/mol
InChI Key: AKYKPVBVOATCTI-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H2Cl4FN It is characterized by the presence of chlorine, fluorine, and trichloromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine typically involves the introduction of chlorine, fluorine, and trichloromethyl groups onto a pyrimidine ring. One common method involves the reaction of 4-chloro-6-fluoropyrimidine with trichloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Coupling: Palladium catalysts and boron reagents are typical for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline
  • 4-Chloro-2-(trichloromethyl)pyrimidine
  • 4-Chloro-6-methyl-2-(trichloromethyl)quinoline

Uniqueness

4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine is unique due to the specific arrangement of chlorine, fluorine, and trichloromethyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-chloro-6-fluoro-2-(trichloromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4FN2/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYKPVBVOATCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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